molecular formula C8H2BrF3IN B12341929 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile

5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile

Cat. No.: B12341929
M. Wt: 375.91 g/mol
InChI Key: QGRFPBOWBYBSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile: is a chemical compound with the molecular formula C8H2BrF3IN and a molecular weight of 375.92 g/mol . This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile typically involves the halogenation of a benzonitrile derivative. One common method is the sequential bromination and iodination of 2-(trifluoromethyl)benzonitrile. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique halogen and trifluoromethyl groups make it valuable in the development of new materials and catalysts .

Biology and Medicine: The compound is used in medicinal chemistry for the development of pharmaceuticals. Its trifluoromethyl group can enhance the biological activity and metabolic stability of drug candidates .

Industry: In the industrial sector, it is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the halogen atoms can participate in halogen bonding interactions .

Comparison with Similar Compounds

  • 4-Iodo-2-(trifluoromethyl)benzonitrile
  • 5-Bromo-2-(trifluoromethyl)benzonitrile
  • 4-Bromo-2-(trifluoromethyl)benzonitrile

Comparison: Compared to similar compounds, 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and iodine atoms. This dual halogenation can provide distinct reactivity and selectivity in chemical reactions. The trifluoromethyl group further enhances its chemical stability and biological activity .

Properties

Molecular Formula

C8H2BrF3IN

Molecular Weight

375.91 g/mol

IUPAC Name

5-bromo-4-iodo-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2BrF3IN/c9-6-1-4(3-14)5(2-7(6)13)8(10,11)12/h1-2H

InChI Key

QGRFPBOWBYBSBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)I)C(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.